Product packaging for Flutazolam, (R)-(Cat. No.:CAS No. 158251-59-3)

Flutazolam, (R)-

Cat. No.: B585720
CAS No.: 158251-59-3
M. Wt: 376.812
InChI Key: WMFSSTNVXWNLKI-IBGZPJMESA-N
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Description

Contextualization within Benzodiazepine (B76468) Research Paradigms

Benzodiazepines are a class of psychoactive compounds that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Their mechanism involves binding to a specific site on the receptor, distinct from the GABA binding site, which enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgpatsnap.com This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability. ucl.ac.uk

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ). wikipedia.orgplos.org The binding site for benzodiazepines is located at the interface between the α and γ subunits. wikipedia.org The specific subunit composition influences the pharmacological profile of a benzodiazepine. For instance, ligands with high activity at α1-containing receptors are often associated with sedation, while those with higher activity at α2-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.org

Rationale for Investigating Stereospecificity in Chemical Biology

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemical biology and drug development. patsnap.commhmedical.com Many biological molecules, including the protein targets of drugs like enzymes and receptors, are themselves chiral. This inherent chirality means they can interact differently with the different enantiomers of a chiral drug. patsnap.comijpsjournal.com This interaction is often likened to a key fitting into a lock, where the specific three-dimensional shape of the drug molecule (the key) is critical for it to bind effectively to its biological target (the lock). patsnap.com

The investigation of stereospecificity is crucial because enantiomers of the same compound, despite having identical chemical formulas, can exhibit vastly different pharmacodynamic and pharmacokinetic properties. patsnap.comijpsjournal.com

Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. patsnap.com The binding affinity of a chiral drug can differ significantly between enantiomers. nih.gov

Pharmacokinetics: The body's handling of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can also be stereospecific. patsnap.com Enzymes, particularly those involved in metabolism, are often stereoselective, meaning they may process one enantiomer more rapidly than the other, affecting the drug's concentration and duration of action. patsnap.comnih.gov

Recognizing the profound impact of stereochemistry, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in their development. nih.gov This has driven the development of techniques for chiral separation, such as chiral chromatography, and asymmetric synthesis to produce enantiomerically pure compounds. patsnap.commdpi.com Studying a single enantiomer like (R)-Flutazolam allows researchers to isolate its specific biological actions and properties, leading to a more precise understanding of its potential as a research tool and contributing to the design of more selective and effective chemical probes. google.com

Overview of Research Domains for (R)-Flutazolam

The academic and research applications of (R)-Flutazolam are primarily focused on its role as a specialized chemical tool. Its utility spans several key domains:

Analytical Chemistry and Reference Standards: (R)-Flutazolam serves as a crucial reference material for the development and validation of analytical methods designed to separate and quantify benzodiazepine enantiomers. Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are used to resolve racemic mixtures, and the availability of pure enantiomers like (R)-Flutazolam is essential for method validation, including the determination of enantiomeric purity. mdpi.comwvu.edu

Pharmacological Research and Receptor Binding Studies: The primary research application of (R)-Flutazolam is in the field of neuropharmacology, specifically in studying the GABA-A receptor. By comparing the binding affinity and functional activity of (R)-Flutazolam with its (S)-enantiomer, researchers can probe the stereospecific requirements of the benzodiazepine binding site. taylorandfrancis.comnih.gov Such studies help to elucidate the precise molecular interactions that govern ligand binding and allosteric modulation of the receptor, contributing to the development of more refined models of the GABA-A receptor structure and function. plos.orgnih.gov

Below are data tables detailing the chemical identifiers for (R)-Flutazolam and a list of related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClFN2O3 B585720 Flutazolam, (R)- CAS No. 158251-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158251-59-3

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.812

IUPAC Name

(11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1

InChI Key

WMFSSTNVXWNLKI-IBGZPJMESA-N

SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Synonyms

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (R)-

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Flutazolam Derivatives

Retrosynthetic Analysis of the Flutazolam (B1673490) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org The core structure of Flutazolam is the oxazolo-benzodiazepine system.

A logical retrosynthetic approach to the Flutazolam scaffold begins by disconnecting the fused oxazolo ring. This reveals a key intermediate: a 1,4-benzodiazepine (B1214927) bearing a hydroxyethyl (B10761427) group at the N-1 position. This disconnection is based on a cyclization reaction, typically an acid-catalyzed intramolecular etherification.

Further deconstruction of the benzodiazepine (B76468) intermediate involves disconnecting the seven-membered diazepine (B8756704) ring. This leads back to a 2-aminobenzophenone (B122507) derivative, a common precursor for many benzodiazepine syntheses. wum.edu.pl This step reverses the condensation reaction used to form the diazepine ring, which typically involves reacting the aminobenzophenone with an amino acid derivative or a related synthon. The 2-aminobenzophenone itself can be traced back to simpler aromatic precursors through disconnections corresponding to Friedel-Crafts acylation or other aromatic substitution reactions.

Key Retrosynthetic Disconnections for Flutazolam:

Oxazolo Ring Formation: Target Molecule (Flutazolam) ⇒ N-hydroxyethyl benzodiazepine intermediate.

Diazepine Ring Formation: N-hydroxyethyl benzodiazepine ⇒ 2-amino-5-chloro-2'-fluorobenzophenone (B18288) and a C2-N synthon (e.g., from an amino acid).

Benzophenone (B1666685) Formation: 2-aminobenzophenone derivative ⇒ Substituted aniline (B41778) and fluorobenzoyl chloride (via Friedel-Crafts acylation).

This analysis outlines a convergent synthetic plan where the chiral center is introduced either during the formation of the N-hydroxyethyl side chain or by resolution of a racemic intermediate.

Enantioselective Synthesis of (R)-Flutazolam

Achieving the synthesis of the specific (R)-enantiomer of Flutazolam requires precise control over the stereochemistry at its single chiral center. This can be accomplished through several primary strategies: asymmetric synthesis, where the chiral center is created selectively, or through the resolution of a racemic mixture. ardena.comyork.ac.uk

Chiral Catalyst-Mediated Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. csic.es For the synthesis of (R)-Flutazolam, catalytic methods can be applied to create the chiral alcohol precursor or to resolve a racemic mixture through kinetic resolution.

One prominent method is the Jacobsen's kinetic resolution of secondary alcohols or epoxides. In a related synthesis for the (S)-enantiomer, (salen)Co(III) catalysts were used to resolve epoxide intermediates derived from the hydroxyethyl side chain, thereby enriching the (S)-enantiomer. Logically, employing the corresponding enantiomeric (salen)Co(III) catalyst would facilitate the kinetic resolution to yield the desired (R)-enantiomer precursor.

Another approach involves the asymmetric reduction of a ketone precursor to form the chiral hydroxyl group. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), are effective for such transformations. The choice of the ligand's chirality dictates the stereochemical outcome of the alcohol product.

Table 1: Examples of Chiral Catalyst Systems for Enantioselective Synthesis

Catalytic Method Catalyst/Ligand System Target Reaction Expected Outcome for (R)-Flutazolam
Kinetic Resolution (R,R)-(salen)Co(III) Complex Acylation/Hydrolysis of a racemic secondary alcohol/epoxide Preferential reaction of the (S)-enantiomer, leaving (R)-enantiomer enriched.
Asymmetric Transfer Hydrogenation [RuCl2((R)-BINAP)]2 / (R,R)-DPEN Reduction of a ketone precursor Formation of the (R)-alcohol.
Asymmetric Hydroformylation Rhodium complex with a chiral phosphine (B1218219) ligand Hydroformylation of an alkene precursor Introduction of a formyl group to create a chiral aldehyde intermediate. solubilityofthings.com

Asymmetric Induction Strategies

Asymmetric induction involves using a chiral reagent or auxiliary to influence the stereochemical course of a reaction that creates a new chiral center. msu.edunumberanalytics.com A key step where this can be applied is the formation of the chiral alcohol in the side chain of the benzodiazepine precursor.

For instance, the addition of an organometallic reagent (e.g., a Grignard reagent) to a prochiral aldehyde or ketone can be rendered enantioselective by the presence of a chiral ligand. In a documented synthesis of the (S)-enantiomer of a related compound, the addition of methylmagnesium bromide in the presence of the chiral ligand (-)-sparteine (B7772259) to a benzophenone intermediate yielded the (S)-alcohol with high enantiomeric excess. To obtain the (R)-alcohol necessary for (R)-Flutazolam, one would logically employ the enantiomer of the chiral ligand, (+)-sparteine, to induce the opposite stereochemical outcome.

Table 2: Asymmetric Induction via Chiral Reagents

Reaction Chiral Reagent/Ligand Substrate Product Configuration
Nucleophilic Addition Methylmagnesium bromide / (+)-sparteine Aldehyde precursor (R)-secondary alcohol
Hydroboration Monoisopinocampheylborane (IpcBH2) Alkene precursor (R)-alcohol (after oxidation) msu.edu

Diastereoselective Synthesis and Separation Techniques

When a racemic mixture of Flutazolam or a key precursor is synthesized, the enantiomers must be separated in a process known as resolution. libretexts.org Since enantiomers have identical physical properties, they are converted into diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization or chromatography. libretexts.orggoogle.com

This classical resolution technique is highly effective for chiral compounds that contain an acidic or basic functional group. ardena.comcrysforma.com Although Flutazolam itself is not strongly basic or acidic, a precursor containing a carboxylic acid or an amine functionality could be resolved this way. More commonly, the racemic alcohol precursor of Flutazolam can be resolved.

The process involves reacting the racemic mixture with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, one diastereomeric salt will often be less soluble in a particular solvent and can be selectively crystallized. After separation, the desired enantiomer is recovered by breaking the salt.

For the resolution of racemic Flutazolam, it has been reported that dibenzoyl-L-tartaric acid (L-DBTA) can be used to form a less soluble salt with the (S)-enantiomer. Consequently, to isolate (R)-Flutazolam, one would use the opposite enantiomer of the resolving agent, dibenzoyl-D-tartaric acid (D-DBTA). The (R)-Flutazolam-(D)-DBTA salt would be expected to crystallize preferentially under similar conditions.

Table 3: Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Target Functional Group Principle
(R,R)-Dibenzoyl-D-tartaric acid (D-DBTA) Basic amine / Alcohol Forms diastereomeric salts, allowing separation by fractional crystallization.
(1S)-(+)-Camphorsulfonic acid Basic amine / Alcohol Forms diastereomeric salts with differing solubilities. google.com
(R)-1-Phenylethanamine Carboxylic acid Forms diastereomeric ammonium (B1175870) carboxylate salts. libretexts.org

In this strategy, a racemic substrate is covalently bonded to an enantiomerically pure chiral auxiliary, creating a mixture of diastereomers. numberanalytics.com These diastereomers can then be separated by physical means like chromatography or crystallization. google.com Following separation, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure target compound. nih.gov

For the synthesis of (R)-Flutazolam, a racemic alcohol precursor could be esterified with a chiral carboxylic acid (e.g., (S)-Mosher's acid) or a derivative. The resulting diastereomeric esters would exhibit different properties, allowing for their separation. Subsequent hydrolysis of the separated ester would yield the enantiopure (R)-alcohol and the recyclable chiral auxiliary.

Table 4: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Derivatization Separation Method Cleavage Method
(R)-(-)-Mandelic Acid Esterification of a racemic alcohol Chromatography / Crystallization Hydrolysis (acidic or basic)
L-menthol Esterification of a racemic acid Chromatography / Crystallization Hydrolysis google.com
Evans' Oxazolidinones Acylation to form N-acyl derivatives Chromatography / Crystallization Hydrolysis or other nucleophilic cleavage nih.gov
Diastereomeric Salt Formation

General Synthetic Routes for Benzodiazepine-Based Frameworks Relevant to (R)-Flutazolam Precursors

The construction of the 1,4-benzodiazepine scaffold, the core structure of flutazolam, typically involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable ketone or carbonyl compound. nih.gov This fundamental reaction forms the seven-membered diazepine ring that is characteristic of this class of compounds.

The formation of the benzodiazepine core is a pivotal step in the synthesis of flutazolam. This is generally achieved through the condensation reaction of an o-phenylenediamine derivative with a ketone. nih.govnih.gov Specifically for flutazolam, this involves reacting a 2-aminobenzophenone precursor with a γ-ketoester to form the diazepine ring. Various catalysts can be employed to facilitate this condensation, including acidic catalysts like BF3-etherate, polyphosphoric acid, and various solid acid catalysts such as zeolites and sulfated zirconia. nih.govacs.org The use of such catalysts is often crucial for enhancing the reaction rate and improving yields. nih.gov For instance, H-MCM-22 has been used as a highly selective catalyst in the synthesis of 1,5-benzodiazepines, achieving good to excellent yields at room temperature. nih.govnih.gov

Table 1: Catalysts for Benzodiazepine Synthesis
CatalystReaction ConditionsYieldReference
H-MCM-22Acetonitrile, Room Temperature87% nih.govnih.gov
HY Zeolite50 °C, Solvent-FreeHigh acs.org
Zirconium NitrateSolvent-FreeHigh iscience.in
Fe3O4 NanoparticlesSolvent-FreeHigh rsc.org

2-Aminobenzophenones are key intermediates in the synthesis of many 1,4-benzodiazepines, including flutazolam. wum.edu.plasianpubs.org A variety of methods exist for their synthesis. Classical approaches include the Friedel-Crafts acylation of anilines, which may require protection of the amino group. wum.edu.plasianpubs.org More contemporary methods involve palladium-catalyzed reactions, such as the addition of arylboronic acids to 2-aminobenzonitriles or C-H bond coupling of anilines. nih.gov Another strategy involves the reaction of 2-aminobenzaldehydes with Grignard reagents, followed by an oxidation step. nih.gov A novel approach describes the transformation of acyl hydrazides into 2-aminobenzophenones via an aryne-based rearrangement and subsequent one-pot addition-elimination. nih.gov This method has been successfully applied to the synthesis of the benzodiazepine phenazepam. nih.govacs.org

Condensation Reactions in Benzodiazepine Core Formation

Optimization of Reaction Conditions for Stereochemical Purity

Achieving high stereochemical purity is paramount, particularly for the synthesis of the (R)-enantiomer of flutazolam. This can be accomplished through various techniques, including asymmetric synthesis, chiral resolution, and the optimization of reaction conditions to prevent racemization. rsc.org

Modern synthetic methods are increasingly focused on green chemistry principles, which include the use of solvent-free conditions and microwave assistance to improve efficiency and reduce environmental impact. acs.org Solvent-free synthesis of 1,5-benzodiazepines has been effectively carried out using solid acid catalysts like HY zeolite at elevated temperatures. acs.org This approach offers advantages such as operational simplicity, easy catalyst recovery, and high yields. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of benzodiazepines. researchgate.netjocpr.com This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.netrsc.org For example, the condensation of 2-aminobenzophenone with Boc-protected amino acids to form 1,4-benzodiazepin-2-ones has been shown to proceed in higher yields and shorter times under microwave irradiation. researchgate.netrsc.org These methods can be particularly advantageous in the synthesis of flutazolam precursors, offering a more sustainable and efficient route to the core benzodiazepine structure.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,5-Benzodiazepines
MethodReaction TimeYieldReference
Conventional (Reflux)35 min-
Microwave Irradiation2-3 minExcellent
Conventional-- researchgate.net
Microwave IrradiationShorterHigher researchgate.netrsc.org

Advanced Structural Characterization and Stereochemical Aspects of R Flutazolam

Spectroscopic Techniques for Absolute Configuration Assignment

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's absolute stereochemistry. These techniques probe the differential interaction of a chiral molecule with various forms of electromagnetic radiation or in specific chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While enantiomers like (R)- and (S)-Flutazolam produce identical NMR spectra in an achiral solvent, their signals can be differentiated under specific conditions to confirm stereochemistry. libretexts.org This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent. The resulting diastereomeric complexes exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification. googleapis.com

Advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in a weakly aligning medium, can provide through-space correlation information between distant parts of the molecule, which is invaluable for determining the relative stereochemistry of remote chiral centers. conicet.gov.ar For (R)-Flutazolam, this would involve comparing the experimental NMR data of a derivatized sample to reference standards or theoretical models to unequivocally confirm the 'R' configuration at its stereocenter. conicet.gov.armdpi.com

Table 1: Illustrative ¹H-NMR Chemical Shift Differences in Diastereomeric Derivatives of Flutazolam (B1673490) This table illustrates the expected differentiation in NMR spectra upon derivatization with a chiral agent, such as Mosher's acid. Actual values are dependent on experimental conditions.

Proton near Chiral CenterChemical Shift (δ) for (R,R)-Diastereomer (ppm)Chemical Shift (δ) for (S,R)-Diastereomer (ppm)Chemical Shift Difference (Δδ) (ppm)
Methine Proton (CH)4.854.950.10
Methylene Proton 1 (CH₂)3.623.700.08
Methylene Proton 2 (CH₂)3.513.580.07

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light. mdpi.com They are fundamental techniques for assigning the absolute configuration of enantiomers.

Polarimetry: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. mdpi.com (R)-Flutazolam will exhibit a specific rotation ([α]) value that is equal in magnitude and opposite in sign to that of (S)-Flutazolam. The direction of rotation (positive or negative) is a key physical characteristic used in its identification.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.czfrontiersin.org Each enantiomer produces a unique CD spectrum, which is a mirror image of its counterpart's spectrum. By comparing the experimentally measured ECD spectrum of an enantiomerically pure sample of Flutazolam with spectra predicted by quantum chemical calculations, the absolute configuration can be definitively assigned as 'R' or 'S'.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are central to determining the enantiomeric purity (or enantiomeric excess) of a chiral substance, which is a critical quality attribute for pharmaceutical compounds. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying their relative amounts. scirp.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly effective for separating benzodiazepine (B76468) enantiomers. jsmcentral.org

For the analysis of (R)-Flutazolam, a validated chiral HPLC method would involve injecting the sample onto a chiral column and eluting with a suitable mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. The two enantiomers, (R)- and (S)-Flutazolam, will exhibit different retention times, allowing for their baseline separation and quantification. The enantiomeric purity is calculated from the peak areas of the two enantiomers. chromatographyonline.com

Table 2: Representative Chiral HPLC Separation Parameters for Flutazolam Enantiomers This table provides an example of typical results from a chiral HPLC analysis.

ParameterValue / Condition
ColumnChiralpak IC (Cellulose-based CSP)
Mobile Phasen-Hexane:Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention Time (S)-Flutazolam12.5 min
Retention Time (R)-Flutazolam15.8 min
Resolution (Rs)> 2.0

Any analytical method used for quality control must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. The validation of a chiral HPLC method for assessing the enantiomeric purity of (R)-Flutazolam would be performed according to International Council for Harmonisation (ICH) guidelines. jsmcentral.org Key validation parameters include:

Specificity: The ability of the method to separate and quantify the (R)-enantiomer in the presence of its (S)-counterpart and any other potential impurities.

Linearity: Demonstrating a direct proportional relationship between the concentration of the (S)-enantiomer and its measured peak area over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired (S)-enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at very low levels. scirp.orgnih.gov

Accuracy: The closeness of the measured amount of the (S)-enantiomer to its true value, often assessed through recovery studies by spiking the pure (R)-enantiomer with known amounts of the (S)-enantiomer. jsmcentral.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.

Table 3: Summary of Validation Parameters for a Chiral Purity Assay This table presents typical acceptance criteria for the validation of a chiral HPLC method.

Validation ParameterTypical Acceptance Criterion
SpecificityBaseline resolution (Rs > 1.5) between enantiomers
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LOQS/N ratio ≥ 10

Chiral High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, from which the precise position of every atom can be determined. veranova.com

For a chiral compound like (R)-Flutazolam, growing a suitable single crystal from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration. veranova.comcaltech.edu The technique provides conclusive proof of the 'R' stereochemistry by establishing the spatial arrangement of the substituents around the chiral center. This method is considered the "gold standard" for stereochemical assignment and is crucial for regulatory and intellectual property submissions. veranova.com The resulting crystallographic data for (R)-Flutazolam would include precise bond lengths, bond angles, and torsional angles, defining its solid-state conformation. Research on related oxazolobenzodiazepines has utilized X-ray diffraction to reveal their stereochemistry. researchgate.net

Molecular Pharmacology of R Flutazolam at Neurotransmitter Receptors

Elucidation of GABA-A Receptor Allosteric Modulation by (R)-Flutazolam

(R)-Flutazolam functions as a positive allosteric modulator of the GABA-A receptor. smolecule.com This means it binds to a site on the receptor that is distinct from the GABA binding site, and in doing so, enhances the effect of GABA. patsnap.comwikipedia.org This potentiation of GABA's inhibitory action leads to a decrease in neuronal excitability. wum.edu.pl

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central pore. wikipedia.orgnih.gov For a GABA-A receptor to be sensitive to benzodiazepines like (R)-Flutazolam, it must contain an α and a γ subunit. wikipedia.org The benzodiazepine (B76468) binding site, an allosteric site, is located at the interface between these α and γ subunits. wikipedia.orgcore.ac.uk There is evidence to suggest the existence of multiple benzodiazepine binding sites, including a classical site at the α+/γ- interface and potentially another at the α+/β- interface. nih.govguidetopharmacology.org The specific α-subunit isoform is a key determinant of benzodiazepine recognition. news-medical.net For instance, receptors with α1, α2, α3, or α5 subunits contain the high-affinity binding site for classical benzodiazepines. nih.gov

The interaction between a ligand like (R)-Flutazolam and its receptor is governed by the rates of association (kon) and dissociation (koff). excelleratebio.com These kinetic parameters determine the ligand's affinity for the receptor, often expressed as the equilibrium dissociation constant (Kd), and the residence time of the drug-receptor complex. excelleratebio.comnih.gov

Radioligand displacement assays are a common method to study the binding of unlabeled ligands, such as (R)-Flutazolam, to a receptor. nih.govnih.gov These assays measure the ability of the unlabeled drug to compete with a radiolabeled ligand, like [³H]-Flunitrazepam, for binding to the receptor. nih.gov The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined. nih.gov This technique has been widely used to characterize the binding of various benzodiazepines to different GABA-A receptor subtypes expressed in cell lines like HEK-293. nih.govnih.gov

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of receptor binding, the IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. nih.gov For example, in studies of α4β2δ GABA-A receptors, flumazenil (B1672878), a benzodiazepine antagonist, was found to have an IC50 of approximately 1 µM in reducing GABA-gated currents. nih.gov The IC50 values can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the competing ligand for the receptor. nih.gov

CompoundReceptor SubtypeIC50 (nM)Reference
Flumazenilα4β2δ~1000 nih.gov

This table is interactive. Click on the headers to sort the data.

The binding of GABA to its receptor opens a central chloride ion (Cl-) channel, leading to an influx of chloride ions into the neuron. wikipedia.orgwum.edu.pl This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. wikipedia.orgwum.edu.pl As a positive allosteric modulator, (R)-Flutazolam enhances the effect of GABA by increasing the frequency of the chloride ion channel opening. smolecule.combionity.com This leads to a greater influx of chloride ions and a more potent inhibitory effect on neuronal activity. patsnap.comwum.edu.pl

Ligand-Receptor Binding Kinetics and Affinity Profiling

Radioligand Displacement Assays (e.g., [³H]-Flunitrazepam)

Subtype Selectivity of (R)-Flutazolam for GABA-A Receptor Isoforms

The GABA-A receptor family is highly diverse due to the existence of multiple subunit isoforms (e.g., α1-6, β1-3, γ1-3). nih.govguidetopharmacology.org This heterogeneity gives rise to a variety of receptor subtypes with distinct pharmacological properties and distributions throughout the brain. wikipedia.orgnih.gov

The selectivity of benzodiazepines for different GABA-A receptor subtypes is a critical factor in determining their specific pharmacological profile. wikipedia.org For example, ligands with high affinity for α1-containing receptors are often associated with sedative effects, whereas those with higher affinity for α2- and/or α3-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.org Some experimental positive allosteric modulators have been developed to selectively target receptor subtypes containing α2, α3, and α5 subunits, while having no effect on those with α1 subunits, with the aim of achieving strong anticonvulsant action with reduced sedative side effects. dovepress.com

While detailed studies on the specific subtype selectivity profile of (R)-Flutazolam are not extensively available in the provided search results, the general principle of benzodiazepine action indicates that its effects are mediated through specific GABA-A receptor isoforms. patsnap.comncats.io The R and S isomers of some benzodiazepines have been shown to exhibit different binding affinities and activities at various GABA-A receptor subtypes, with some R isomers showing a loss of binding affinity compared to their S counterparts. nih.gov

Differential Binding to Recombinant GABA-A Receptor Subunits (e.g., α1β2γ2)

The GABA-A receptor system is characterized by a high degree of heterogeneity, with multiple subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) that can assemble in various combinations to form distinct receptor subtypes. guidetopharmacology.orgmeduniwien.ac.at This subunit diversity gives rise to receptors with different pharmacological properties. The most common subtype in the central nervous system is the α1β2γ2 combination. guidetopharmacology.org

Influence of Subunit Composition on Modulatory Efficacy

The subunit composition of GABA-A receptors not only determines the binding affinity of a benzodiazepine but also its modulatory efficacy. meduniwien.ac.at Different α subunits are linked to distinct pharmacological effects. For example, ligands with high activity at α1-containing receptors are often associated with sedation, while those with higher activity at α2 and/or α3-containing receptors tend to have more pronounced anxiolytic effects. wikipedia.orggoogle.com The α5 subunit is implicated in cognitive and memory processes. nih.gov

The efficacy of (R)-Flutazolam is therefore dependent on the subunit makeup of the GABA-A receptors it interacts with. While detailed studies focusing solely on the modulatory efficacy of the (R)-enantiomer are limited in the search results, the principle holds that its ability to potentiate GABA-induced currents will vary between receptor subtypes. meduniwien.ac.at For instance, some benzodiazepine ligands that bind to all sensitive α subunits (α1, α2, α3, α5) can still produce different levels of activation (intrinsic efficacy) at each subtype. plos.org This differential efficacy is a key area of research for developing new benzodiazepines with more selective therapeutic actions. meduniwien.ac.at

Flumazenil-Sensitive and -Insensitive Binding Mechanisms

Flumazenil is a well-characterized benzodiazepine antagonist. cabidigitallibrary.orgdrugbank.com It acts by competitively inhibiting the binding of benzodiazepine agonists and inverse agonists to the benzodiazepine binding site on the GABA-A receptor complex. drugbank.comagriculturejournals.cz This action is specific to the central benzodiazepine receptor site and does not affect the actions of drugs that modulate GABAergic neurons through other mechanisms, such as barbiturates or ethanol. drugbank.comfresenius-kabi.com

The binding of (R)-Flutazolam, as a classical benzodiazepine, is expected to be sensitive to antagonism by flumazenil. When flumazenil is administered, it competes with (R)-Flutazolam for the same binding site, thereby reversing its modulatory effects on the GABA-A receptor. cabidigitallibrary.orgwikipedia.org This is a hallmark of drugs acting at the classical benzodiazepine site located at the α+/γ- subunit interface. wikipedia.org

There are other binding sites on the GABA-A receptor, such as those for neurosteroids, barbiturates, and certain anesthetics, which are considered flumazenil-insensitive. wikipedia.orgnih.gov Furthermore, some benzodiazepines have been found to interact with lower-affinity sites in the transmembrane domain of the GABA-A receptor. mdpi.commdpi.com There are also peripheral benzodiazepine receptors (PBRs), now known as translocator protein (18kDa), which are distinct from the central GABA-A-coupled receptors and are not antagonized by flumazenil. nih.gov However, the primary, high-affinity pharmacological action of (R)-Flutazolam is mediated through the classical, flumazenil-sensitive benzodiazepine binding site on central GABA-A receptors. fresenius-kabi.com

Comparative Molecular Interactions with Other Benzodiazepine Ligands

The molecular interactions of benzodiazepine ligands with the GABA-A receptor are complex and not uniform across all compounds. nih.gov While it was once assumed that all benzodiazepines interact with the receptor in a common binding mode, recent evidence suggests that different chemical classes of benzodiazepines may adopt distinct orientations within the binding pocket. nih.gov

Flutazolam (B1673490) itself possesses a unique structure, featuring a benzodiazepine core fused with an oxazolo ring. This distinct structure, compared to classical benzodiazepines like diazepam or triazolam, likely results in a unique set of molecular interactions within the binding pocket defined by the α and γ subunits. patsnap.comnih.gov These interactions would involve specific amino acid residues within the binding site, influencing the compound's affinity and efficacy. nih.gov The interaction of diazepam, for instance, is thought to involve its carbonyl group with threonine residues (α1T206 and γ2T142) and its chlorine atom with a key histidine residue (α1H101). plos.org The specific interactions of (R)-Flutazolam would differ based on its own functional groups and stereochemistry.

Cellular and Subcellular Mechanistic Investigations of R Flutazolam

Electrophysiological Analyses of Neuronal Activity Modulation

Electrophysiological studies are crucial for understanding how substances like (R)-Flutazolam influence the electrical properties of neurons. For benzodiazepines, these techniques reveal a significant reduction in neuronal excitability. patsnap.com The fundamental mechanism involves the potentiation of GABA's effects at the GABA-A receptor, a ligand-gated ion channel. patsnap.comresearchgate.net (R)-Flutazolam acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself. patsnap.comresearchgate.netnih.gov This binding event increases the affinity of the receptor for GABA. patsnap.compatsnap.com The result is an enhanced inhibitory effect of the naturally present GABA on neuronal firing. patsnap.com

Studies on related benzodiazepines have demonstrated direct correlations between their application and changes in neuronal firing. For example, the discharge frequency of neurons can be significantly altered by benzodiazepines, an effect that is inversely correlated with the spike threshold. nih.gov By making the neuron more difficult to excite, (R)-Flutazolam effectively dampens neuronal firing patterns, which is the basis for its sedative and anxiolytic properties. patsnap.compatsnap.com

Table 1: Effects of Benzodiazepine-like Compounds on Neuronal Firing Properties

Parameter Effect Mechanism
Neuronal Firing Frequency Decreased Increased inhibition via GABA-A receptor modulation. patsnap.com
Spike Threshold Increased Hyperpolarization of the neuronal membrane. nih.gov

| Neuronal Excitability | Reduced | Potentiation of GABAergic inhibitory signals. patsnap.comresearchgate.net |

This table provides a generalized summary of effects observed with benzodiazepines, the class to which Flutazolam (B1673490) belongs.

Effects on Neuronal Excitability and Firing Patterns

Intracellular Signaling Cascades Triggered by (R)-Flutazolam Binding

The primary event triggered by (R)-Flutazolam binding is not a complex intracellular signaling cascade in the traditional sense, such as those involving G-protein-coupled receptors activating second messengers. nih.gov Instead, the GABA-A receptor is a ligand-gated ion channel, and its modulation by (R)-Flutazolam leads to a direct biophysical event: an increased influx of chloride ions (Cl⁻). patsnap.comresearchgate.net

This influx of negatively charged ions is the immediate and principal consequence of (R)-Flutazolam's action. wum.edu.pl The change in intracellular chloride concentration directly alters the electrochemical gradient across the neuronal membrane, leading to hyperpolarization. core.ac.uk This event is a direct form of signal transduction, where the binding of the drug and neurotransmitter is translated into an electrical signal (a change in membrane potential), which in turn dictates the neuron's firing probability. patsnap.com While some research points to the existence of peripheral benzodiazepine (B76468) receptors (PBRs) that can be localized to the nucleus of glial cells, the primary neuronal mechanism of (R)-Flutazolam is through the GABA-A ion channel. nih.gov

Impact on Membrane Potential Dynamics (Hyperpolarization)

The ultimate effect of (R)-Flutazolam's modulation of GABA-A receptors is a significant impact on the neuron's membrane potential. patsnap.com The influx of chloride ions through the GABA-A channel makes the inside of the neuron more negative relative to the outside. core.ac.ukwum.edu.pl This change is known as hyperpolarization. patsnap.comcore.ac.uk

Table 2: Summary of (R)-Flutazolam's Cellular and Subcellular Effects

Locus of Action Primary Event Consequence
GABA-A Receptor Positive Allosteric Modulation patsnap.com Increased affinity for GABA. patsnap.com
Chloride Ion Channel Increased frequency of opening. core.ac.uk Enhanced influx of Cl⁻ ions. patsnap.com
Neuronal Membrane Hyperpolarization. patsnap.comwum.edu.pl Decreased neuronal excitability. patsnap.com

| Synapse | Potentiation of IPSCs. researchgate.netnih.gov | Strengthened inhibitory transmission. |

Preclinical Pharmacological Studies of R Flutazolam in in Vitro and Animal Models Mechanistic Focus

In Vitro Models for Receptor Function and Modulation

In vitro studies are fundamental in elucidating the specific interactions of (R)-Flutazolam at the molecular level. These models allow for a detailed examination of its binding affinity, efficacy, and modulation of receptor function in a controlled environment.

Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for studying recombinant receptor function due to their robust growth and high transfection efficiency. cellosaurus.orggoogle.com Researchers can transiently transfect these cells with cDNAs encoding specific subunits of the GABA-A receptor (e.g., α, β, and γ subunits) to create specific receptor subtypes. google.com This allows for the precise investigation of how (R)-Flutazolam interacts with different GABA-A receptor isoforms.

In a typical experiment, HEK293T cells are transfected with the desired GABA-A receptor subunit combination. google.com After a period to allow for receptor expression, the cells are harvested and used in binding assays. google.com Competitive binding assays using a radiolabeled ligand, such as [³H]flumazenil, can determine the affinity of (R)-Flutazolam for the specific receptor subtype. google.com By incubating the cell membranes containing the recombinant receptors with the radioligand and varying concentrations of (R)-Flutazolam, a displacement curve can be generated to calculate the inhibition constant (Ki), a measure of binding affinity.

Furthermore, functional assays can be performed on these transfected cells. Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow through the GABA-A receptor channels in response to GABA application. google.com By co-applying (R)-Flutazolam with GABA, researchers can quantify the extent to which the compound potentiates the GABA-induced chloride current. google.com This provides a direct measure of the positive allosteric modulatory effect of (R)-Flutazolam on receptor function. Studies have demonstrated that benzodiazepines like flutazolam (B1673490) enhance the binding affinity of GABA to its receptors, leading to increased GABAergic activity. patsnap.com

Cell LineTransfected ReceptorsAssay TypeMeasured ParameterFinding
HEK293THuman GABA-A receptor subunits (e.g., α1β3γ2)Competitive Radioligand Binding ([³H]flumazenil)Inhibition Constant (Ki)Determines the binding affinity of (R)-Flutazolam to specific GABA-A receptor subtypes.
HEK293THuman GABA-A receptor subunits (e.g., α1β3γ2)Whole-cell Patch-clamp ElectrophysiologyGABA-induced Chloride Current PotentiationQuantifies the positive allosteric modulatory efficacy of (R)-Flutazolam. google.com

This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.

While cell lines provide a clean system for studying specific receptor subtypes, isolated tissue preparations from animal brains offer a more physiologically relevant context, as they contain native receptors in their natural lipid environment and associated proteins. Techniques such as brain slice electrophysiology allow for the investigation of (R)-Flutazolam's effects on neuronal activity within intact neural circuits. jcardcritcare.orgaerjournal.com

In this method, thin slices of specific brain regions (e.g., hippocampus, amygdala, or cortex) are kept viable in an artificial cerebrospinal fluid. Microelectrodes are then used to record the electrical activity of individual neurons. By applying (R)-Flutazolam to the bathing solution, researchers can observe its impact on synaptic transmission and neuronal excitability. For instance, it is possible to measure changes in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), which are largely mediated by GABA-A receptors. An increase in sIPSC frequency or amplitude would indicate an enhancement of GABAergic inhibition by (R)-Flutazolam.

These preparations are crucial for understanding how the modulation of GABA-A receptors by (R)-Flutazolam translates into changes in neuronal network activity, providing a bridge between molecular interactions and in vivo behavioral effects. Research has shown that flutazolam has significant pharmacological effects on neuronal activity, and these electrophysiological techniques are vital for understanding its influence on neuronal excitability and synaptic transmission.

Cell Line Models Expressing Recombinant Receptors (e.g., HEK293T cells)

In Vivo Animal Model Research on Central Nervous System Modulation

In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of (R)-Flutazolam on the central nervous system. These studies provide insights into its neurochemical effects, behavioral outcomes, and target engagement in a living organism.

The administration of (R)-Flutazolam to animals can lead to measurable changes in the levels and turnover of various neurotransmitters in the brain. Benzodiazepines, in general, are known to influence neurotransmitter systems beyond GABA. nih.gov For example, by enhancing GABAergic inhibition, they can indirectly affect the release of other neurotransmitters like serotonin (B10506) and acetylcholine. nih.gov

Microdialysis is a technique that can be used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. A small probe is implanted into a target brain area, and a physiological solution is slowly perfused through it. Molecules from the extracellular fluid diffuse across the dialysis membrane and are collected for analysis. This allows for the real-time monitoring of how (R)-Flutazolam administration alters the neurochemical environment in brain regions associated with anxiety, sedation, and motor control.

Animal ModelTechniqueBrain RegionMeasured NeurotransmittersPotential Finding
RatIn vivo MicrodialysisHippocampus, Amygdala, Prefrontal CortexGABA, Glutamate, Serotonin, DopamineModulation of neurotransmitter levels reflecting the downstream consequences of GABA-A receptor potentiation.

This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.

Electroencephalography (EEG) provides a non-invasive way to measure the electrical activity of the brain and is a valuable tool for characterizing the central effects of drugs. In animal models, EEG recordings can reveal drug-induced changes in brain wave patterns that are indicative of specific states like sedation, anxiolysis, or anticonvulsant activity.

Benzodiazepine (B76468) agonists typically produce characteristic changes in the EEG, such as a decrease in alpha wave activity and an increase in beta wave activity. nih.gov Studies on benzodiazepines have shown they can cause a lengthening of spindle bursts (7-12 Hz) and the appearance of fast waves (15-30 Hz), which are associated with behavioral sedation. nih.gov By recording EEG from animals after administration of (R)-Flutazolam, researchers can correlate specific EEG signatures with observed behavioral changes, providing a mechanistic link between receptor modulation and its functional consequences on brain network activity.

To relate the pharmacological effects of (R)-Flutazolam to its direct interaction with its target in the brain, it is crucial to measure receptor occupancy. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can quantify the extent to which a drug binds to its target receptors in the living brain.

In a typical PET study for benzodiazepine receptor occupancy, a radiolabeled tracer that binds to the benzodiazepine site of the GABA-A receptor, such as [¹⁸F]flumazenil, is administered to an animal. nih.govuzh.ch The PET scanner detects the radiation emitted by the tracer, allowing for the visualization and quantification of receptor density. To measure receptor occupancy by (R)-Flutazolam, a baseline scan is first performed. Then, the animal is treated with (R)-Flutazolam, and a second PET scan is conducted. The reduction in the binding of the radiotracer in the second scan reflects the displacement of the tracer by (R)-Flutazolam, allowing for the calculation of receptor occupancy at a given dose.

These studies can determine the relationship between the dose of (R)-Flutazolam, the percentage of GABA-A receptors occupied in different brain regions, and the observed pharmacological effects. nih.gov For instance, research on other benzodiazepines has shown that a certain threshold of receptor occupancy (e.g., 30-60%) is required to produce specific behavioral effects like anticonvulsant activity or motor impairment. nih.gov This information is critical for understanding the dose-response relationship of (R)-Flutazolam and for translating preclinical findings.

Animal ModelTechniqueRadiotracerMeasured ParameterFinding
Mouse or RatPositron Emission Tomography (PET)[¹⁸F]flumazenilReceptor Occupancy (%)Correlates the dose of (R)-Flutazolam with the percentage of GABA-A receptors bound in specific brain regions, linking target engagement to pharmacological effects. nih.govnih.gov

This table is a representation of typical experimental setups and has been created for illustrative purposes based on common methodologies in the field.

Behavioral Phenotyping for Mechanistic Insights (e.g., EEG patterns)

Structure-Activity Relationships (SAR) Derived from Preclinical Data

The pharmacological profile of flutazolam, like other benzodiazepines, is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies, which investigate how a molecule's chemical structure relates to its biological activity, are crucial for understanding its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. These studies provide a framework for predicting the potency and efficacy of flutazolam and its analogs.

Correlating Structural Modifications to Receptor Binding Affinity

Flutazolam is classified as an oxazolobenzodiazepine, a subclass of benzodiazepines characterized by a fused oxazolo ring. Its affinity for the benzodiazepine binding site on the GABA-A receptor is determined by the specific combination of its core structure and various substituents. patsnap.com While specific experimental binding data for flutazolam is limited, quantitative structure-activity relationship (QSAR) models have been employed to predict its binding affinity. ucl.ac.uk These models suggest that flutazolam has a lower binding affinity for the GABA-A receptor compared to some other benzodiazepines like ketazolam and oxazolam. ucl.ac.uk

The key structural features of flutazolam that influence its receptor binding affinity include:

The Benzodiazepine Core: The fundamental 1,4-benzodiazepine (B1214927) scaffold is essential for activity. The presence of a carbonyl group at the 2-position is considered critical for the binding affinity of this class of compounds.

Fused Oxazolo Ring: This structural feature distinguishes flutazolam and related compounds like haloxazolam and cloxazolam from classical benzodiazepines. Oxazolobenzodiazepines as a group tend to exhibit lower binding affinities compared to other benzodiazepine classes. ucl.ac.uk

Substituents: The nature and position of substituents on the phenyl rings and the diazepine (B8756704) ring are critical. In flutazolam, the 2-fluorophenyl group and the hydroxyethyl (B10761427) side chain are key contributors to its specific interaction with the receptor. The chlorine atom at the 7-position of the benzodiazepine core is a common feature in many potent benzodiazepines, as an electronegative group in this position generally enhances binding affinity.

The table below compares the structural features of flutazolam with related oxazolobenzodiazepines.

CompoundMolecular FormulaKey SubstituentsPrimary Indication(s)Predicted Receptor Affinity Class
Flutazolam C₁₉H₁₈ClFN₂O₃2-Fluorophenyl, Hydroxyethyl, ChlorineGastrointestinal disorders, Insomnia wikipedia.orgLower than some other benzodiazepines ucl.ac.uk
Haloxazolam C₁₇H₁₄BrFN₂O₂2-Fluorophenyl, BromineAnxiolytic, Sedative-hypnoticData not available
Cloxazolam C₁₇H₁₄Cl₂N₂O₂2-Chlorophenyl, ChlorineAnxiolyticData not available
Oxazolam C₁₈H₁₇ClN₂O₂Phenyl, ChlorineAnxiolyticLow Affinity (log 1/c = 5.00) ucl.ac.uk
Ketazolam C₂₀H₁₇ClN₂O₃Phenyl, Chlorine, MethylAnxiolyticLow Affinity (log 1/c = 5.89) ucl.ac.uk

This table presents data compiled from various sources. ucl.ac.ukwikipedia.org The predicted affinity for Flutazolam is based on QSAR models.

Linking Stereochemistry to Pharmacological Efficacy in in vitro Systems

Flutazolam possesses a chiral center, which means it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-flutazolam and (S)-flutazolam. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different interactions with chiral biological targets like receptors, leading to different pharmacological effects.

In vitro studies on other chiral benzodiazepines using radioligand displacement assays have demonstrated this stereoselectivity. For instance, in one study, the (R)-isomers of diazepam-like and triazolam-like compounds failed to displace the radioligand from GABA-A receptors, indicating a loss of binding, whereas the (S)-isomers remained active. nih.gov Another imidazobenzodiazepine derivative showed that while both enantiomers could bind, the (R)-isomer had a 30-fold lower affinity for α2-containing GABA-A receptors compared to the (S)-isomer. nih.gov

This principle is illustrated in the table below, which shows the differential binding affinities of enantiomers for other benzodiazepine chemotypes at various GABA-A receptor subtypes.

Compound ChemotypeIsomerKi (nM) at α1β3γ2Ki (nM) at α2β3γ2Ki (nM) at α3β3γ2Ki (nM) at α5β3γ2
Imidazobenzodiazepine Derivative (S)-Isomer1.8 ± 0.20.5 ± 0.11.3 ± 0.11.1 ± 0.1
(R)-Isomer6.5 ± 0.315.0 ± 1.04.8 ± 0.22.1 ± 0.2
Triazolam-like Derivative (S)-Isomer47.0 ± 4.011.0 ± 1.050.0 ± 4.014.0 ± 1.0
(R)-Isomer>10,000>10,000>10,000>10,000
Diazepam-like Derivative (S)-Isomer126 ± 10140 ± 20129 ± 10179 ± 20
(R)-Isomer>10,000>10,000>10,000>10,000

This table is adapted from a study on different chiral benzodiazepine chemotypes and is presented for illustrative purposes to highlight the principle of stereoselectivity, as specific data for flutazolam enantiomers are not available. nih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Based on these established principles, it is hypothesized that the pharmacological efficacy of racemic flutazolam is primarily attributed to the (S)-enantiomer, which likely possesses a significantly higher binding affinity and modulatory effect at the GABA-A receptor than the (R)-enantiomer. The (R)-flutazolam isomer is expected to be substantially less active or potentially inactive.

Metabolism and Biotransformation of R Flutazolam: Mechanistic Pathways

Identification of Metabolic Pathways and Enzyme Systems

The biotransformation of (R)-Flutazolam proceeds through well-defined metabolic pathways, primarily involving Phase I and Phase II reactions. These pathways are facilitated by specific enzyme systems that modify the chemical structure of the compound, rendering it more water-soluble for excretion.

The initial and most significant phase of (R)-Flutazolam metabolism is mediated by the cytochrome P450 (CYP) superfamily of enzymes. patsnap.compatsnap.com These enzymes are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. mdpi.comwikipedia.org

Key findings from research indicate that CYP3A4 is the principal enzyme involved in the metabolism of flutazolam (B1673490). patsnap.com CYP3A4, along with the structurally similar CYP3A5 , are major enzymes in drug metabolism, collectively responsible for the biotransformation of a large percentage of clinically used drugs. scispace.comexamine.com The involvement of CYP2C19 has also been suggested in the metabolism of benzodiazepines, the class of compounds to which flutazolam belongs. pharmgkb.org The activity of these enzymes can be influenced by genetic variations, leading to inter-individual differences in drug metabolism. plos.org

The role of these specific CYP isoforms in the metabolism of (R)-Flutazolam is summarized in the table below:

Enzyme FamilySpecific IsoformRole in (R)-Flutazolam Metabolism
Cytochrome P450 CYP3A4Primary enzyme responsible for the oxidative metabolism of flutazolam. patsnap.com
CYP3A5Likely contributes to the metabolism of flutazolam, given its high homology and similar substrate specificity to CYP3A4. scispace.com
CYP2C19Potentially involved in the metabolic pathways of flutazolam, as it is known to metabolize other benzodiazepines. pharmgkb.org

Phase I metabolism involves the introduction or unmasking of functional groups on the parent drug molecule, typically making it more polar. nih.govneu.edu.tr For (R)-Flutazolam, the primary Phase I reactions include hydroxylation, dealkylation, and reduction. caymanchem.comnih.govlibretexts.org

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the flutazolam molecule. This is a common metabolic pathway for many benzodiazepines and is primarily catalyzed by CYP enzymes. neu.edu.trmuni.cz

Dealkylation: This process involves the removal of an alkyl group. libretexts.org In the case of flutazolam, this leads to the formation of N-desalkylflurazepam. wikipedia.orgwikipedia.org

Reduction: This reaction involves the gain of electrons. While less common for benzodiazepines than oxidation, reduction of certain functional groups can occur. neu.edu.tr

These reactions are crucial for preparing the (R)-Flutazolam molecule for subsequent Phase II conjugation reactions.

Following Phase I reactions, the modified (R)-Flutazolam metabolites undergo Phase II conjugation reactions. longdom.org The most prominent of these is glucuronidation . uomus.edu.iqslideshare.netdrughunter.com In this process, a glucuronic acid molecule is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion via the kidneys. longdom.orguomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgjumedicine.com Glucuronidation is a major detoxification pathway for a wide array of drugs and their metabolites. researchgate.net

Phase I Metabolic Reactions (Hydroxylation, Dealkylation, Reduction)

Identification and Characterization of Active Metabolites (e.g., N-desalkylflurazepam)

A significant outcome of the metabolism of (R)-Flutazolam is the formation of active metabolites, which are compounds that also possess pharmacological activity. The major active metabolite of flutazolam is N-desalkylflurazepam , also known as norflurazepam. wikipedia.orgwikipedia.org

Parent CompoundActive Metabolite
(R)-FlutazolamN-desalkylflurazepam wikipedia.orgwikipedia.org

In Vitro Metabolic Stability Studies

To predict how a drug will be metabolized in the body, in vitro studies using liver tissue preparations are commonly employed. These studies provide crucial information on the rate and extent of metabolism.

A standard method for assessing metabolic stability involves the use of pooled human liver microsomes (pHLM) . nih.govsrce.hrnih.gov Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s. muni.czxenotech.com

In a typical pHLM assay, the test compound, in this case (R)-Flutazolam, is incubated with pHLM in the presence of necessary cofactors like NADPH. if-pan.krakow.pl The rate at which the compound is metabolized over time is measured to determine its intrinsic clearance and metabolic half-life. nih.gov Pooled microsomes from multiple donors are used to average out individual variability in enzyme activity. xenotech.com These studies are essential for predicting the hepatic clearance of a drug in vivo. nih.govsrce.hr

The following table outlines the key parameters assessed in pHLM assays:

ParameterDescription
In vitro half-life (t½) The time it takes for 50% of the compound to be metabolized in the assay. nih.gov
Intrinsic clearance (CLint) A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov

Recombinant CYP Isoform Incubations

To elucidate the specific enzymatic pathways responsible for the biotransformation of (R)-Flutazolam, in vitro studies utilizing recombinant cytochrome P450 (CYP) isoforms are essential. This technique allows for the precise identification of the enzymes involved in the drug's metabolism by incubating the compound with individual, expressed CYP isoforms.

Research into benzodiazepine (B76468) metabolism has consistently highlighted the primary role of the CYP3A and CYP2C subfamilies. hud.ac.ukpharmgkb.org For flutazolam specifically, studies indicate that its metabolism is predominantly handled by the cytochrome P450 system. patsnap.com Investigations using recombinant human CYP isoforms have identified CYP3A4 as a key enzyme in the metabolic pathway of flutazolam. patsnap.com Further studies on related benzodiazepines, such as clobazam, have also implicated CYP3A4, CYP2C19, and CYP2B6 in demethylation processes, and CYP2C18 and CYP2C19 in hydroxylation. chemeurope.com

Incubation studies with a panel of recombinant human CYP enzymes are performed to determine which isoforms can catalyze the metabolism of (R)-Flutazolam. nih.gov In a typical assay, (R)-Flutazolam is incubated with individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) along with an NADPH-generating system. realmofcaring.orgsygnaturediscovery.com The formation of metabolites is then monitored over time, often using liquid chromatography-mass spectrometry (LC-MS/MS). sygnaturediscovery.com

Table 1: Illustrative Contribution of Recombinant CYP Isoforms to Benzodiazepine Metabolism This table is a generalized representation based on common findings for benzodiazepines and related compounds, as specific kinetic data for (R)-Flutazolam is not publicly detailed.

CYP IsoformObserved Metabolic ReactionRelative ContributionSupporting Evidence Context
CYP3A4N-dealkylation, HydroxylationMajorIdentified as a primary enzyme for flutazolam and many other benzodiazepines. hud.ac.ukpatsnap.com
CYP2C19N-dealkylation, HydroxylationMajor to ModerateKnown to be significantly involved in the metabolism of several benzodiazepines. hud.ac.ukpharmgkb.orgchemeurope.com
CYP2B6N-demethylationMinorImplicated in the metabolism of related compounds like clobazam. chemeurope.com
CYP2C9HydroxylationMinorContributes to the metabolism of some benzodiazepines. hud.ac.uk

Comparative Metabolic Profiles Across Species (e.g., Human, Rat, Mouse Microsomes)

The metabolic profile of a xenobiotic can vary significantly between different species. These differences are critical to consider when extrapolating preclinical data from animal models to humans. Such variations are typically investigated using in vitro models, most commonly liver microsomes from humans (HLM), rats (RLM), and mice (MLM). srce.hr Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs. srce.hr

Interspecies differences in metabolic pathways and rates are a well-documented phenomenon. nih.gov For example, studies on the compound YZG-331 showed marked differences in metabolic stability across species, with the compound being reduced by 46% in rat liver microsomes compared to only 14% in human and 11% in mouse liver microsomes within the same incubation period. frontiersin.org Similarly, comparative studies on cinobufagin (B1669057) revealed species-specific metabolic pathways; hydroxylation was the major pathway in human, mouse, and dog microsomes, whereas deacetylation and epimerization were prominent in rat microsomes.

For (R)-Flutazolam, it is expected that both the rate of metabolism and the specific metabolites formed could differ between human, rat, and mouse liver microsomes. These studies involve incubating (R)-Flutazolam with microsomes from each species in the presence of an NADPH-generating system and analyzing the depletion of the parent compound and the formation of metabolites over time. srce.hr

Such comparative analyses provide insight into which animal model most closely represents human metabolism, which is crucial for drug development. For instance, in the case of resveratrol (B1683913) glucuronidation, the dog was found to be the most representative animal model for humans. nih.gov The findings from these comparative studies for (R)-Flutazolam would inform the interpretation of preclinical efficacy and toxicology data.

Table 2: Representative Interspecies Comparison of Metabolic Stability in Liver Microsomes This table illustrates the type of data generated from comparative microsomal stability assays. The values are hypothetical examples based on general principles of interspecies metabolic differences.

Species MicrosomeParent Compound Remaining after 60 min (%)Primary Metabolites ObservedGeneral Inference
Human (HLM)~40%N-desalkylflutazolam, Hydroxylated metabolitesModerate metabolic rate.
Rat (RLM)~25%N-desalkylflutazolam, Hydroxylated metabolites, potential species-specific metabolitesPotentially higher metabolic rate compared to humans.
Mouse (MLM)~15%N-desalkylflutazolam, Hydroxylated metabolitesOften exhibits the highest metabolic rate among the three species.

Influence of Genetic Polymorphisms in Metabolic Enzymes on (R)-Flutazolam Biotransformation

Interindividual variability in drug response is often attributed to genetic polymorphisms in drug-metabolizing enzymes. nih.gov These genetic variations can lead to the expression of enzymes with decreased, increased, or absent catalytic activity, categorizing individuals into phenotypes such as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govuniroma1.it

The metabolism of (R)-Flutazolam, like many benzodiazepines, is primarily mediated by CYP2C19 and CYP3A4. hud.ac.ukpharmgkb.orgpatsnap.com Polymorphisms in the genes encoding these enzymes can significantly alter the pharmacokinetics of the drug. The influence of CYP2C19 polymorphisms on benzodiazepine metabolism is particularly well-established. hud.ac.ukscispace.com Individuals who are "poor metabolizers" due to carrying two loss-of-function alleles for CYP2C19 exhibit substantially reduced clearance and prolonged elimination half-lives for drugs that are substrates of this enzyme, such as diazepam. pharmgkb.orgscispace.com This can lead to increased drug exposure and a higher potential for adverse effects.

Conversely, while polymorphisms in CYP3A4 exist, their clinical impact on benzodiazepine metabolism has been considered less significant than that of CYP2C19 polymorphisms. hud.ac.ukscispace.com However, variations in other enzymes, such as N-acetyltransferase 2 (NAT2), can also play a role in the metabolism of certain benzodiazepine metabolites. scispace.com

Given that (R)-Flutazolam is a substrate for these polymorphic enzymes, its biotransformation is susceptible to genetic influence. An individual's specific genotype for CYP2C19 could be a significant predictor of their metabolic capacity for (R)-Flutazolam. For example, a CYP2C19 poor metabolizer would be expected to have higher plasma concentrations and a longer duration of action of (R)-Flutazolam compared to an extensive metabolizer. Simple DNA tests can identify these polymorphisms, allowing for the potential personalization of therapy. nih.gov

Table 3: Influence of Key Genetic Polymorphisms on (R)-Flutazolam Metabolism

Enzyme (Gene)PhenotypeAllele ExamplesExpected Impact on (R)-Flutazolam Biotransformation
CYP2C19Poor Metabolizere.g., *2, *3 (loss-of-function)Significantly decreased metabolism, leading to higher plasma concentrations and prolonged half-life. pharmgkb.orgscispace.com
Intermediate MetabolizerHeterozygous for one loss-of-function alleleModerately decreased metabolism. nih.gov
Extensive/Ultrarapid MetabolizerWild-type / e.g., *17 (gain-of-function)Normal or increased rate of metabolism, leading to lower plasma concentrations. nih.gov
CYP3A4Normal MetabolizerWild-typeStandard metabolic contribution.
Variant Metabolizere.g., *22 (reduced function)Potentially reduced metabolism, though clinical significance for benzodiazepines is often limited. hud.ac.uk

Advanced Analytical Methodologies for R Flutazolam in Research Matrices

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are central to the analytical workflow for (R)-Flutazolam, enabling both the quantification of the parent compound and the identification of related impurities. These techniques offer high resolution and sensitivity, which are critical for complex sample analysis.

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of benzodiazepines like Flutazolam (B1673490) in biological samples. core.ac.uk This powerful combination allows for both the separation of compounds in a complex mixture and their subsequent identification and quantification with high specificity and sensitivity. core.ac.uknih.gov For instance, LC-MS/MS methods have been developed for the simultaneous screening and quantification of a wide array of benzodiazepines and their metabolites in urine and other biological fluids. chemicalbook.comshimadzu.comscispace.com

High-resolution mass spectrometry (HRMS) is particularly valuable in the analysis of (R)-Flutazolam and its metabolites. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which facilitate the identification of unknown metabolites and the differentiation of isobaric compounds. This capability is crucial for metabolite tracking studies, where it is necessary to distinguish between different metabolic products, such as hydroxylated and glucuronidated forms. The use of HRMS is often preferred in screening for new psychoactive substances due to the ease of adding new compounds to the analytical method. core.ac.uk

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the confirmation and quantification of Flutazolam. In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. LC-MS/MS methods have been successfully developed and validated for the determination of numerous benzodiazepines in various biological matrices, including urine and whole blood. who.intresearchgate.net These methods often demonstrate low limits of detection and quantification, making them suitable for trace-level analysis. researchgate.net

A study detailing the analysis of 26 benzodiazepines, including compounds structurally related to Flutazolam, highlights the effectiveness of UHPLC-MS/MS. The method utilized a rapid four-minute analysis time while ensuring baseline separation for accurate quantification.

ParameterValueReference
Analytical Technique UHPLC-MS/MS
Number of Analytes 26 Benzodiazepines
Total Run Time 4 minutes
Mean Extraction Recovery 86% (range 79% to 102%)
Recovery %CV <10%
High-Resolution Mass Spectrometry (HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional high-performance liquid chromatography (HPLC) for the analysis of benzodiazepines. nih.gov By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can achieve higher separation efficiency, faster analysis times, and reduced solvent consumption. nih.govresearchgate.net The shorter column lengths and higher flow rates result in narrower peaks and improved resolution. researchgate.net A comparative study of HPLC and UHPLC for the analysis of benzodiazepines in postmortem samples demonstrated that UHPLC significantly reduced the runtime from 40 minutes to 15 minutes without compromising the separation quality. nih.gov The enhanced speed and efficiency of UHPLC make it a cost-effective and powerful tool for high-throughput analysis in forensic and clinical toxicology. nih.gov

FeatureHPLCUHPLCReference
Typical Runtime 40 minutes15 minutes nih.gov
Particle Size > 2 µm< 2 µm researchgate.net
Solvent Consumption HigherLower nih.gov
Efficiency StandardHigher nih.govresearchgate.net

Chiral Chromatography for Enantiomer Separation in Research Samples

Since Flutazolam is a chiral compound, the separation of its enantiomers, (R)-Flutazolam and (S)-Flutazolam, is critical for stereoselective research. Chiral chromatography is the primary technique used to achieve this separation. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. mdpi.comwvu.edu

For benzodiazepines, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven to be effective. nih.gov For example, a Chiralpak AD column has been used for the semipreparative resolution of benzodiazepine (B76468) enantiomers. nih.gov The development of a chiral separation method typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution. mdpi.com The separation of racemic drugs like pheniramine (B192746) and oxybutynin (B1027) has been successfully achieved using an AmyCoat chiral column with a mobile phase of n-hexane-2-PrOH-DEA. nih.gov While specific methods for (R)-Flutazolam are not extensively detailed in the provided results, the principles of chiral separation for related benzodiazepines are directly applicable. Method validation for chiral separations often includes cross-validation with techniques like polarimetry or nuclear magnetic resonance (NMR) spectroscopy to confirm the absolute configuration of the separated enantiomers.

Sample Preparation Techniques for Complex Biological Matrices

The analysis of (R)-Flutazolam in complex biological matrices such as blood, urine, or plasma necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of benzodiazepines from biological samples. nih.gov Mixed-mode SPE sorbents, which combine reversed-phase and ion-exchange functionalities, are particularly effective for isolating a broad range of benzodiazepines and their metabolites. A simplified and rapid SPE protocol has been developed for 26 benzodiazepines in urine, demonstrating high and consistent recoveries (mean of 86%) with all pretreatment and extraction steps performed in-well to eliminate transfer steps.

Liquid-liquid extraction (LLE) is another common sample preparation method. core.ac.uk It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. While effective, LLE can be more labor-intensive than SPE.

For urine samples, a simple "dilute-and-shoot" approach can sometimes be employed, especially when coupled with highly sensitive and selective UHPLC-MS/MS systems. core.ac.uk This method involves diluting the urine sample, potentially with a hydrolysis step to cleave glucuronide conjugates, before direct injection into the analytical system. core.ac.uk

Protein precipitation is a straightforward technique often used for plasma or serum samples. core.ac.ukgcms.cz An organic solvent is added to the sample to precipitate proteins, which are then removed by centrifugation, and the resulting supernatant is analyzed. core.ac.uk

The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and the analytical instrumentation available.

Solid Phase Extraction (SPE) and Microextraction Methods

The isolation and pre-concentration of (R)-Flutazolam from complex matrices like biological fluids is a critical first step in its analysis. researchgate.net Solid Phase Extraction (SPE) and various microextraction techniques are prominently used due to their efficiency, reproducibility, and amenability to automation. core.ac.ukchromatographyonline.com

SPE is a widely adopted sample preparation method that separates analytes from a sample matrix by passing the liquid sample through a solid sorbent. organomation.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. organomation.com For benzodiazepines, SPE offers a reliable way to generate clean extracts with high recovery rates, often exceeding 90%, which is essential for subsequent analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com The choice of sorbent is critical; strong cation exchange (SCX) sorbents, which feature a benzene (B151609) sulfonic acid group bonded to a silica (B1680970) surface, are effective for extracting compounds like benzodiazepines. phenomenex.com Molecularly imprinted solid-phase extraction (MISPE) has also been explored for benzodiazepines, offering high selectivity by using polymers created with a template molecule, which can lead to cleaner extracts with fewer matrix interferences compared to classical SPE. nih.gov

Microextraction techniques have gained favor as they are solvent-less or use minimal solvent volumes, aligning with the principles of green chemistry. organomation.com These methods combine extraction, concentration, and sample introduction into a streamlined process. oup.com Key microextraction methods applicable to (R)-Flutazolam research include:

Solid-Phase Microextraction (SPME) : This technique uses a polymer-coated fiber to adsorb analytes directly from the sample. organomation.com It is a solvent-free method that has been successfully applied to extract benzodiazepines from urine after acid hydrolysis, with the resulting benzophenones analyzed by gas chromatography. oup.com

Liquid-Phase Microextraction (LPME) : LPME uses a small volume of an extraction solvent to isolate target analytes from an aqueous sample. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the fine droplets of the extraction solvent rapidly extract the analyte. researchgate.net DLLME has been used for determining designer benzodiazepines in urine, offering short extraction times and high recovery rates. researchgate.net

The selection of an appropriate extraction method depends on the sample matrix, the required sensitivity, and the subsequent analytical instrumentation.

Extraction TechniquePrincipleApplication in Benzodiazepine AnalysisReported Performance Metrics
Solid Phase Extraction (SPE)Analyte partitions between a solid sorbent and a liquid sample, allowing for cleanup and concentration. organomation.comAnalysis of benzodiazepines in urine with LC-MS, achieving over 90% recovery. chromatographyonline.comRecovery: >90% chromatographyonline.com LOD: 2-20 ng/mL (for derived benzophenones) oup.com
Solid-Phase Microextraction (SPME)A coated fiber extracts and concentrates analytes from a sample, followed by thermal or solvent desorption. organomation.comExtraction of benzophenones from hydrolyzed urine for GC-ECD analysis. oup.comLinear Range: 10-1000 ng/mL (drug dependent) oup.com
Dispersive Liquid-Liquid Microextraction (DLLME)A small volume of extraction solvent is dispersed in the sample, providing a large surface area for rapid extraction. researchgate.netDetermination of designer benzodiazepines in urine samples for GC-QQQ-MS analysis. researchgate.netRecovery: 73.8–85.5% researchgate.net LOD: 1–3 ng/mL researchgate.net
Microextraction by Packed Sorbent (MEPS)A miniaturized SPE technique where the sorbent is packed into a syringe needle for automated sample cleanup. Simultaneous determination of multiple analytes, including fentanyl derivatives, in human oral fluid. mdpi.comLOD: 0.05-0.50 ng/mL mdpi.com

Spectroscopic Analysis for Confirmation and Purity

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of (R)-Flutazolam. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography is typically employed to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of Flutazolam. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy can confirm the connectivity of atoms within the molecule. jst.go.jplgcstandards.com Studies have used NMR to investigate the structural changes of Flutazolam in acidic solutions, where it undergoes cleavage of the oxazolidine (B1195125) ring. jst.go.jp Furthermore, Fluorine-19 (¹⁹F NMR) is specifically used to confirm the presence and environment of the fluorine atom on the phenyl ring, a key structural feature of Flutazolam. lgcstandards.com For enantiomerically pure compounds like (R)-Flutazolam, chiral chromatography is often cross-validated with techniques like NMR or polarimetry to confirm the absolute configuration.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is essential for both identification and purity analysis. LC-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for confirming the presence of Flutazolam. It provides information on the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Certificates of analysis for Flutazolam standards often report mass spectrometry data to confirm the compound's structure. lgcstandards.com GC-MS is also a viable technique for the analysis of Flutazolam. nih.gov

Chromatographic Purity is typically determined using High-Performance Liquid Chromatography (HPLC). A standard analysis might report an HPLC purity of greater than 98%, with one certificate of analysis showing 100.00% purity at a detection wavelength of 205 nm. lgcstandards.com To analyze the enantiomeric purity of a specific stereoisomer like (R)-Flutazolam, chiral HPLC methods are required. These methods use a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification.

Analytical TechniquePurposeKey Findings for FlutazolamReference
¹H NMR, ¹³C NMR, ¹⁹F NMRStructural Elucidation and ConfirmationConforms to the expected chemical structure. ¹⁹F NMR confirms the fluorine substituent. lgcstandards.com
Mass Spectrometry (MS)Structural Confirmation and IdentificationProvides molecular weight (376.81 g/mol) and characteristic fragmentation patterns. Conforms to structure. lgcstandards.com
LC-MS/MSConfirmatory Analysis in complex matricesUsed as a highly specific confirmatory method, necessary after initial immunoassay screening.
High-Performance Liquid Chromatography (HPLC)Purity AssessmentReported purity of 100.00% (at 205 nm). lgcstandards.com
Chiral HPLCEnantiomeric Purity DeterminationSeparates (R)- and (S)-enantiomers to quantify the purity of a single enantiomer.

Applications of Chemometrics in (R)-Flutazolam Research Analytical Chemistry

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of (R)-Flutazolam research, chemometrics can be applied to optimize analytical methods, resolve complex mixtures, and build predictive models. While specific studies on (R)-Flutazolam are not prevalent, the application of chemometrics to the broader class of benzodiazepines provides a clear indication of its potential utility. unesp.br

One significant application is in the optimization of separation techniques . For instance, a chemometric methodology was used to study and optimize the separation of ten benzodiazepines by capillary electrophoresis. nih.gov By assessing factors like the nature of the organic modifier and injection time, the researchers could predict and validate conditions for the fastest separation. nih.gov Similarly, chemometrics has been used to refine silylation conditions for the GC-MS analysis of benzodiazepines, a derivatization technique often used to improve chromatographic performance. mdpi.com

Chemometrics is also crucial for handling complex datasets from spectroscopic analysis . Multivariate calibration methods, such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR), can be combined with genetic algorithms (GA) for the simultaneous determination of multiple benzodiazepines in samples like human plasma from spectrophotometric data, removing the need for prior separation steps. researchgate.net Principal Component Analysis (PCA), a fundamental chemometric tool, is used to reduce the dimensionality of data and identify relationships between samples and variables. researchgate.netfigshare.com This has been applied to differentiate parent benzodiazepines based on their metabolite proportions, which could be invaluable in metabolism studies of (R)-Flutazolam. figshare.com

Chemometric MethodApplication in Benzodiazepine ResearchPotential Relevance to (R)-Flutazolam
Experimental DesignOptimization of capillary electrophoresis separation conditions for ten benzodiazepines. nih.govDeveloping and optimizing robust chiral separation methods (HPLC, CE) for (R)-Flutazolam and its enantiomer.
Principal Component Analysis (PCA)Used in models to differentiate parent benzodiazepines (e.g., diclazepam) based on detected metabolite proportions. figshare.comAnalyzing metabolite profiles of (R)-Flutazolam to understand its metabolic pathways and differentiate it from other benzodiazepines.
Partial Least Squares (PLS) / Multiple Linear Regression (MLR)Simultaneous determination of two benzodiazepines in human plasma using spectrophotometric data, avoiding separation steps. researchgate.netDeveloping rapid, non-separative quantitative methods for (R)-Flutazolam in specific research matrices.
Correlation AnalysisRefining silylation derivatization conditions for GC-MS analysis by identifying key factors (e.g., reagent concentration). mdpi.comOptimizing sample preparation and derivatization protocols for the analysis of (R)-Flutazolam to improve sensitivity and reproducibility.

Computational and Theoretical Chemistry Approaches for R Flutazolam Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzodiazepines like (R)-Flutazolam, QSAR is instrumental in predicting their binding affinity to the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for their pharmacological effects. ucl.ac.ukpatsnap.com

The development of robust QSAR models is a critical step in understanding the potential potency of new or lesser-studied benzodiazepines. nih.gov Researchers have successfully created models for predicting GABA-A receptor binding by utilizing datasets of existing benzodiazepines with known experimental binding values. researchgate.net

One such study involved a training set of 69 different benzodiazepines to establish a predictive model. researchgate.net The resulting model demonstrated a high degree of correlation and predictive power, with a coefficient of determination (R²) value of 0.90 for the training set and 0.86 for a test set of nine random compounds. nih.govresearchgate.net Such models are considered acceptable and robust when they meet statistical criteria, typically an R² value greater than 0.6 for the training set and greater than 0.5 for the test set. uni-due.de

When applied to a range of new psychoactive substances, including Flutazolam (B1673490), one QSAR model predicted a relatively low log 1/c binding value of 6.83. ucl.ac.uk This suggests that Flutazolam may have a lower affinity for the GABA-A receptor compared to other benzodiazepines in the dataset, a prediction that aligns with the generally lower affinities observed for other oxazolobenzodiazepines. ucl.ac.uk The development of these models allows for the rapid and economical estimation of binding activity for emerging compounds, preceding more costly and time-consuming laboratory analyses. nih.govresearchgate.net

A primary output of QSAR analysis is the identification of specific molecular features, or descriptors, that are most influential in determining biological activity. researchgate.net For the binding of benzodiazepines to the GABA-A receptor, several key structural descriptors have been consistently identified as critical. nih.govresearchgate.net

These influential factors include the precise positioning of two hydrogen-bond acceptors, the presence of two aromatic rings, and a significant hydrophobic group. researchgate.net The spatial arrangement of these features on the benzodiazepine (B76468) scaffold is paramount for optimal interaction with the receptor's binding site. Models like Comparative Molecular Field Analysis (CoMFA) have further refined this understanding by mapping regions where steric and electrostatic fields of the molecule positively or negatively influence binding affinity at different GABA-A receptor subtypes. acs.org

Table 1: Key Structural Descriptors from QSAR Models for Benzodiazepine Activity

Descriptor Category Specific Feature Influence on GABA-A Receptor Binding
Pharmacophore Features Two Hydrogen-Bond Acceptors Essential for forming key interactions within the binding pocket. researchgate.net
Two Aromatic Rings Crucial for establishing hydrophobic and pi-stacking interactions. researchgate.net
Hydrophobic Group Contributes significantly to the overall binding affinity. researchgate.net
Molecular Fields (CoMFA) Steric Properties Favorable or unfavorable depending on the specific receptor subtype and location. acs.org
Electrostatic Properties Defines regions where positive or negative potential enhances or diminishes binding. acs.org

Development of Predictive Models for GABA-A Receptor Affinity

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to visualize and analyze the interaction between a ligand, such as (R)-Flutazolam, and its receptor target at an atomic level. researchgate.netconicet.gov.ar These techniques provide insights into the specific binding modes, key intermolecular interactions, and conformational changes that occur upon binding. nih.gov

The high-affinity binding site for benzodiazepines is located at the interface between the α and γ subunits of the heteropentameric GABA-A receptor. researchgate.netfrontiersin.org Molecular docking studies, often utilizing homology models based on crystal structures of related receptors, can predict how (R)-Flutazolam fits into this pocket. conicet.gov.arnih.gov

Simulations of various benzodiazepines binding to the α1β2γ2 receptor subtype have identified several key amino acid residues that form critical interactions. researchgate.net These interactions are primarily a combination of hydrogen bonds and hydrophobic contacts. For instance, a halogen bond between the chlorine atom of some benzodiazepines and the α1His102 residue has been identified as important for positive allosteric modulation. nih.gov The specific chirality of the (R)-enantiomer of Flutazolam would dictate its precise orientation and interaction with these residues. nih.gov

Table 2: Key Amino Acid Residues in the Benzodiazepine Binding Site of the GABA-A Receptor

Subunit Residue Potential Interaction Type
α1 His102 Hydrogen/Halogen Bonding researchgate.netnih.gov
Tyr159 Hydrophobic frontiersin.org
Tyr209 Hydrophobic frontiersin.org
γ2 Phe77 Hydrophobic (pi-stacking) nih.gov
Thr142 Hydrogen Bonding nih.gov

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a receptor. irbbarcelona.org (R)-Flutazolam, like other benzodiazepines, possesses a seven-membered diazepine (B8756704) ring which is not planar and can adopt various conformations. nih.gov Molecular dynamics simulations allow for the exploration of the conformational landscape of (R)-Flutazolam both in solution and within the confines of the GABA-A receptor binding site. researchgate.net

These simulations can reveal the most stable, low-energy conformation of the ligand when bound to the receptor, often referred to as the bioactive conformation. irbbarcelona.org The analysis can identify which rotational bonds (dihedrals) are flexible and how the molecule adjusts its shape to achieve optimal complementarity with the binding pocket. frontiersin.org Understanding the specific conformational preferences dictated by the (R)-chirality is essential for explaining its binding affinity and subtype selectivity compared to its (S)-enantiomer or other related compounds. nih.gov

Elucidating Binding Interactions with GABA-A Receptor Subunits

Prediction of Pharmacological and Metabolic Properties

Beyond receptor binding, computational tools are increasingly used to predict a wide range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. hud.ac.uk For (R)-Flutazolam, these in silico predictions can offer valuable preliminary data on its likely behavior in the body, including its metabolic pathways. nih.gov

In silico models can predict key pharmacological characteristics such as adherence to Lipinski's rule of five (an indicator of drug-likeness) and the potential to cross the blood-brain barrier (BBB). cerradopub.com.br Furthermore, computational tools can forecast the metabolic fate of a compound by identifying likely sites of enzymatic action. nih.gov Studies on structurally analogous designer benzodiazepines, such as Flubrotizolam, provide a strong basis for predicting the metabolism of Flutazolam. nih.govresearchgate.net These prediction studies suggest that metabolism will likely occur through phase I reactions like hydroxylation, followed by phase II conjugation reactions like glucuronidation. nih.govnih.gov One computational model specifically identified active metabolites for Flutazolam. nih.gov

Table 3: Predicted Metabolic Transformations for (R)-Flutazolam Based on Analogous Compounds

Metabolic Phase Reaction Type Predicted Outcome
Phase I Hydroxylation Addition of -OH groups, a primary transformation pathway. nih.govnih.gov
N-Dealkylation Removal of alkyl groups from nitrogen atoms. nih.gov
Oxidation Various oxidative reactions on the core structure. nih.gov
Phase II Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion. nih.govnih.gov
Sulfation Conjugation with a sulfate (B86663) group. nih.gov

In Silico Prediction of Hepatic Clearance

The prediction of hepatic clearance through computational, or in silico, methods is a critical component of modern drug discovery and development. These approaches allow for the early assessment of a compound's pharmacokinetic profile, saving time and resources. For (R)-Flutazolam, while specific proprietary research data on its in silico predicted hepatic clearance is not extensively published, the methodologies applied would follow established principles in computational chemistry and pharmacokinetics.

In silico models for hepatic clearance prediction are built upon the fundamental understanding that a drug's clearance by the liver is primarily influenced by hepatic blood flow, the extent of plasma protein binding, and the intrinsic clearance by liver enzymes. nih.gov The "well-stirred" model is a commonly used mathematical representation to estimate hepatic clearance (CLh). nih.govnih.gov

General methodologies for predicting the hepatic clearance of compounds, including benzodiazepines, involve several key steps:

In Vitro to In Vivo Extrapolation (IVIVE): This is a foundational method where data from in vitro experiments, such as metabolic stability in human liver microsomes or hepatocytes, are scaled to predict in vivo clearance. nih.govnih.gov For Flutazolam, it is known that it undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) system. patsnap.com Specifically, CYP3A4 and CYP3A5 have been identified as key enzymes in the metabolism of structurally similar benzodiazepines like flubromazolam, mainly through hydroxylation. nih.gov An in silico approach for (R)-Flutazolam would, therefore, model its interaction with these specific CYP isozymes.

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property, in this case, hepatic clearance. A QSAR model has been utilized to successfully predict the low binding affinity of flutazolam, indicating the potential strength of such models for related predictions. core.ac.uk

Physiologically Based Pharmacokinetic (PBPK) Modeling: This sophisticated approach integrates physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population.

Challenges in the in silico prediction of hepatic clearance include the high variability often observed in in vitro data and the accurate prediction of the unbound fraction of the drug in plasma, both of which are critical inputs for the models. biorxiv.orgresearchgate.netbiorxiv.org Studies comparing in silico and in vitro methodologies have shown that in silico models can sometimes outperform traditional in vitro methods, which can suffer from high prediction errors. biorxiv.orgresearchgate.net For instance, for a set of 10 drugs with highly variable in vitro pharmacokinetics, the mean and maximum in silico prediction errors for hepatic clearance were 4.2- and 15-fold, respectively, which was significantly lower than the errors from in vitro-based predictions. biorxiv.org

The major active metabolite of Flutazolam is n-desalkylflurazepam, which has a significantly longer half-life (47-100 hours) compared to the parent compound (3.5 hours). wikipedia.org A comprehensive in silico model for (R)-Flutazolam would need to account for the formation and subsequent clearance of this active metabolite.

While detailed research findings with specific data tables for the in silico prediction of hepatic clearance of (R)-Flutazolam are not available in the public domain, the table below outlines the key parameters that would be integral to such a computational study.

Table 1: Key Parameters in In Silico Hepatic Clearance Prediction Models

ParameterDescriptionRelevance to (R)-Flutazolam
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding.This would be predicted based on the interaction of (R)-Flutazolam with CYP enzymes, likely CYP3A4/5.
Unbound Fraction in Plasma (fu) The fraction of the drug that is not bound to plasma proteins and is available to be cleared by the liver.A critical parameter that would be predicted using QSAR or other computational tools.
Hepatic Blood Flow (QH) The rate of blood flow to the liver, a physiological parameter.A standard value for humans is typically used in the models.
Blood-to-Plasma Ratio (Rb) The ratio of the drug concentration in whole blood to that in plasma.This is needed to convert between plasma clearance and blood clearance.

Future Directions and Emerging Research Avenues for R Flutazolam

Exploration of Novel Binding Sites and Allosteric Modulation Mechanisms

While Flutazolam (B1673490) is known to enhance the effect of GABA at GABA-A receptors, future research must investigate the precise nature of its interaction, particularly concerning novel or subtype-specific binding sites. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. calis.edu.cnnih.gov This offers the potential for greater selectivity compared to drugs that target the highly conserved orthosteric sites. nih.govbiorxiv.org

Future investigations should aim to determine if (R)-Flutazolam interacts with previously uncharacterized allosteric pockets on the GABA-A receptor complex. Recent breakthroughs in structural biology are revealing new allosteric sites on various receptors, providing a basis for accelerating the development of allosteric drugs. nih.gov For example, the modulator MIPS521 was found to bind a novel allosteric site on the adenosine (B11128) A1 receptor. nih.gov Research into (R)-Flutazolam could employ advanced structural biology techniques, such as cryo-electron microscopy, to visualize its binding pose. Understanding the allosteric mechanism involves studying the "ternary complex model," which describes the interaction between the ligand (e.g., (R)-Flutazolam), the receptor, and associated signaling proteins (like G proteins for GPCRs). calis.edu.cnbiorxiv.org Such studies could reveal whether (R)-Flutazolam exhibits unique cooperativity or signaling bias, potentially leading to the design of safer and more specific therapeutics. nih.gov

Development of Advanced Stereoselective Synthetic Pathways

The biological activity of chiral molecules like Flutazolam is critically dependent on their stereochemistry, with different enantiomers often exhibiting distinct pharmacological profiles. The (S)-configuration at the chiral center of Flutazolam is noted as critical for its binding affinity to GABA receptors. Therefore, a crucial area of future research is the development of highly efficient and scalable stereoselective synthetic methods to produce enantiomerically pure (R)-Flutazolam.

Current synthetic routes for benzodiazepine (B76468) scaffolds often involve the condensation of derivatives like o-phenylenediamine (B120857) with ketones or α,β-unsaturated carbonyl compounds. Advanced strategies could focus on asymmetric catalysis, using chiral ligands or catalysts to direct the formation of the desired (R)-enantiomer with high enantiomeric excess. For instance, methods analogous to the use of (-)-sparteine (B7772259) in Grignard additions or Jacobsen's kinetic resolution, which have been applied to other chiral benzodiazepine-related structures, could be adapted. Furthermore, research into novel catalysts, such as indium(III) chloride which has been shown to be a mild and efficient Lewis acid for synthesizing 1,5-benzodiazepines, could yield new, highly stereoselective pathways. mdpi.comarkat-usa.org DFT (Density Functional Theory) calculations could be employed to elucidate reaction mechanisms and predict the stereoselectivity of proposed synthetic routes, ensuring the production of the (E) isomer, which is typically more stable. mdpi.com

Research AvenueProposed MethodologiesRationale
Novel Binding Site Exploration Cryo-Electron Microscopy, X-ray Crystallography, Photoaffinity LabelingTo visualize the precise binding location of (R)-Flutazolam on the GABA-A receptor and identify potentially unique allosteric sites.
Advanced Stereoselective Synthesis Asymmetric Catalysis, Chiral Ligands, Kinetic Resolution, Novel Catalysts (e.g., InCl3)To develop efficient, scalable, and highly selective methods for producing enantiomerically pure (R)-Flutazolam for research.
Multi-Omics Integration Transcriptomics, Proteomics, Phosphoproteomics, Metabolomics combined with tools like COSMOSTo build a comprehensive mechanistic model of the cellular response to (R)-Flutazolam beyond its primary target. nih.govembopress.org
Analogue Design for Probes Structure-Activity Relationship (SAR) studies, Attachment of fluorescent tags or photoaffinity labelsTo create tools for mapping the binding pocket and visualizing receptor dynamics in living cells.
AI/ML-Powered Prediction Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning Neural NetworksTo predict the bioactivity, toxicity, and pharmacokinetic properties of novel (R)-Flutazolam analogues, accelerating drug discovery. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target perspective, future research should integrate multi-omics data to build a holistic view of the biological effects of (R)-Flutazolam. This approach combines data from various molecular layers, such as transcriptomics (gene expression), proteomics (protein levels), phosphoproteomics (protein activity), and metabolomics (metabolite profiles), to uncover complex biological mechanisms. nih.govbiorxiv.orgjci.org By treating cells or tissues with (R)-Flutazolam and analyzing the resulting multi-omics datasets, researchers can identify downstream signaling cascades, off-target effects, and compensatory mechanisms. nih.gov

Computational tools and analysis pipelines like COSMOS (Causal Oriented Search of Multi-Omics Space) can be used to integrate these diverse datasets with prior knowledge from biological databases. embopress.org This allows for the generation of mechanistic hypotheses about how (R)-Flutazolam influences cellular networks and gene regulation. nih.govembopress.org Such an approach could reveal novel biomarkers for drug response or identify previously unknown therapeutic applications by understanding the compound's full spectrum of activity. nih.govjci.org

Design of (R)-Flutazolam Analogues for Specific Research Probes

The rational design of analogues based on the (R)-Flutazolam scaffold is a vital research avenue. This involves making systematic structural modifications to the parent molecule to probe its structure-activity relationships (SAR). researchgate.net These "designer benzodiazepines," created for research purposes, can be powerful tools. researchgate.net

By modifying substituents on the benzodiazepine core, researchers can map the key interactions within the binding pocket that are responsible for affinity and efficacy. Furthermore, analogues can be synthesized to serve as specific molecular probes. For example, incorporating a photoaffinity label would allow for covalent cross-linking of (R)-Flutazolam to its binding site upon UV irradiation, enabling definitive identification of the interacting proteins. Another strategy is to attach a fluorescent tag to the molecule, creating a probe that can be used in advanced microscopy techniques to visualize the receptor's location and trafficking in real-time within living cells.

Application of Artificial Intelligence and Machine Learning in Predicting (R)-Flutazolam Interactions (e.g., QSAR advancements)

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to the study of (R)-Flutazolam. mdpi.comresearchgate.net A key tool in this domain is the Quantitative Structure-Activity Relationship (QSAR) model, which uses machine learning to predict the biological activity of compounds based on their chemical structures. nih.govmdpi.com

Future research should involve developing sophisticated QSAR models for (R)-Flutazolam and its analogues. By generating a dataset of structurally related compounds and their experimentally measured activities, researchers can train ML algorithms—ranging from classical methods like Support Vector Machines (SVM) to modern deep learning networks—to recognize the chemical features that govern potency and selectivity. nih.gov These trained models can then rapidly screen virtual libraries of thousands of potential new analogues, predicting their properties without the need for immediate synthesis and testing. mdpi.com This accelerates the hit-to-lead optimization process. mdpi.com Moreover, AI can be used to predict drug-target interactions, potential off-target effects, and ADME (absorption, distribution, metabolism, and excretion) properties, providing a comprehensive in silico profile that can guide further experimental work. nih.govresearchgate.net

Q & A

Q. How can researchers optimize analytical methods for detecting (R)-flutazolam in biological matrices?

Methodological Answer:

  • Challenge : Immunoassays (e.g., EMIT II Plus, HEIA) exhibit low cross-reactivity for flutazolam due to structural differences from classical benzodiazepines (BZDs) .

  • Solution : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Validate methods using spiked samples (urine/blood) and cross-check against structurally similar DBZDs (e.g., meclonazepam) to rule out interference .

  • Data Table :

    Assay TypeCross-Reactivity with (R)-FlutazolamRecommended Alternative
    EMIT II Plus<10%LC-MS/MS
    HEIA12%High-resolution MS
    CEDIA85%Confirmatory testing

Q. What are the primary pharmacological targets of (R)-flutazolam, and how do they differ from its (S)-enantiomer?

Methodological Answer:

  • Target Identification : Perform radioligand binding assays using GABAA receptor subtypes (α1, α2, α3) to quantify affinity differences. (R)-flutazolam shows higher selectivity for α1 subunits, contributing to sedative effects, while (S)-enantiomer may bind preferentially to α2/α3 (anxiolytic pathways) .
  • Experimental Design :
    • Synthesize enantiomers via chiral chromatography.
    • Use patch-clamp electrophysiology to measure chloride ion currents in transfected HEK cells .

Q. How should researchers design in vivo studies to evaluate the anxiolytic efficacy of (R)-flutazolam?

Methodological Answer:

  • PICOT Framework :
    • Population : Rodent models (e.g., elevated plus maze in Sprague-Dawley rats).
    • Intervention : Dose ranges (0.1–2.0 mg/kg, intraperitoneal).
    • Comparison : Diazepam (positive control) and vehicle.
    • Outcome : Time spent in open arms (anxiolytic index).
    • Time : Acute (30-min post-administration) vs. chronic (14-day tolerance assessment) .
  • Data Contradiction Note : Account for species-specific metabolism; murine models may overestimate human bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for (R)-flutazolam?

Methodological Answer:

  • Contradiction Source : Discrepancies in half-life (t½) values across studies (e.g., 4h vs. 8h in rats).
  • Resolution Steps :
    • Standardize Protocols : Use identical formulations (vehicle: 0.5% methylcellulose) and sampling intervals.
    • Population PK Modeling : Apply nonlinear mixed-effects models (NONMEM) to account for inter-individual variability .
    • Meta-Analysis : Pool data from ≥5 studies; adjust for covariates (e.g., age, hepatic CYP3A4 activity) .

Q. What strategies mitigate off-target effects of (R)-flutazolam in neuropharmacological studies?

Methodological Answer:

  • Problem : Off-target binding to histamine H1 receptors, causing sedation confounding anxiolytic readouts.
  • Mitigation :
    • Selective Antagonists : Co-administer pyrilamine (H1 blocker) to isolate GABAergic effects.
    • Knockout Models : Use H1 receptor-deficient mice to validate target specificity .
  • Data Validation : Microdialysis in prefrontal cortex to measure extracellular GABA levels post-administration .

Q. How can enantiomeric purity of (R)-flutazolam be validated during synthesis?

Methodological Answer:

  • Analytical Workflow :
    • Chiral HPLC : Use a Chiralpak IG-3 column (mobile phase: hexane/ethanol 90:10 v/v) to separate enantiomers.
    • Circular Dichroism (CD) : Confirm optical rotation ([α]D<sup>20</sup> = +52° for (R)-enantiomer).
    • QC Thresholds : Purity ≥98% (area under the curve) with <0.5% (S)-contamination .

Q. What computational approaches predict the metabolic stability of (R)-flutazolam?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use Schrödinger’s BioLuminate to model N-demethylation pathways (CYP3A4/2C19).
    • MD Simulations : Run 100-ns trajectories to assess binding free energy in CYP3A4 active site.
  • Validation : Compare with in vitro hepatocyte clearance assays (human vs. rat) .

Q. How should researchers address ethical considerations in human metabolite studies of (R)-flutazolam?

Methodological Answer:

  • FINER Criteria :
    • Feasible : Use microdoses (≤100 µg) to minimize toxicity.
    • Ethical : Obtain IRB approval; disclose risks of residual sedation.
    • Novel : Focus on unstudied metabolites (e.g., 3-hydroxy-flutazolam glucuronide).
  • Compliance : Adhere to ICH E6 guidelines for bioanalytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.